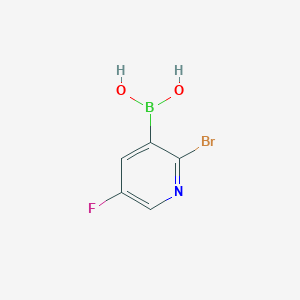
(2-Bromo-5-fluoropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-fluoropyridin-3-yl)boronic acid is a chemical compound with the molecular formula C5H4BBrFNO2 and a molecular weight of 219.80 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of both bromine and fluorine atoms in the pyridine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluoropyridin-3-yl)boronic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at 0°C . The resulting 2-bromo-5-fluoropyridine is then subjected to boronation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the bromine atom, making it less versatile in certain synthetic applications.
5-Bromo-2-fluoropyridine: Lacks the boronic acid group, limiting its use in coupling reactions.
2-Amino-3-bromo-5-fluoropyridine: Contains an amino group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and fluorine atoms, along with the boronic acid group, makes (2-Bromo-5-fluoropyridin-3-yl)boronic acid a highly versatile and valuable compound in organic synthesis. Its unique structure allows for a wide range of chemical reactions and applications, particularly in the pharmaceutical and agrochemical industries .
Eigenschaften
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFOMLXADHCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
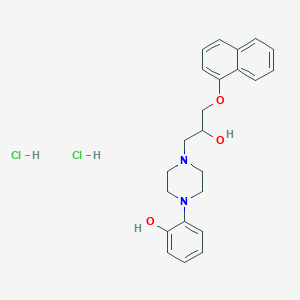
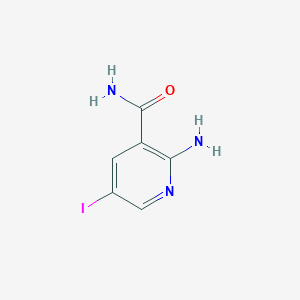
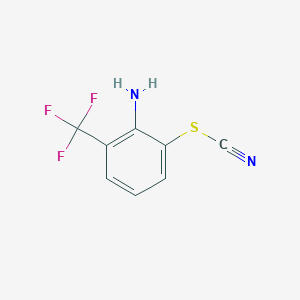
![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)
![2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)

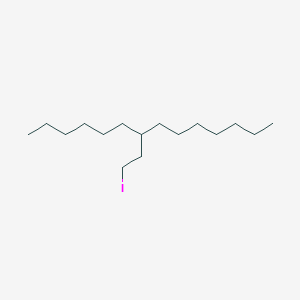

![[3-(4-phenylphenyl)phenyl]boronic acid](/img/structure/B8030091.png)

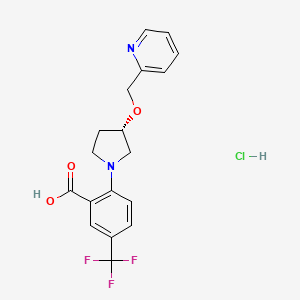
![Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8030104.png)
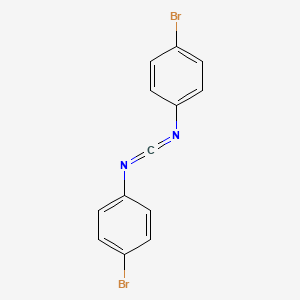
![ethyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B8030107.png)
